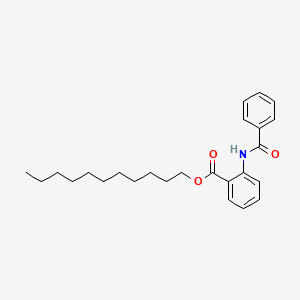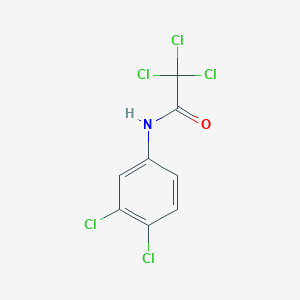![molecular formula C17H15ClN4O4 B11556557 2-chloro-4-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline](/img/structure/B11556557.png)
2-chloro-4-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline typically involves multiple steps:
Formation of 4-phenyl-1,2,5-oxadiazole: This can be synthesized through the cyclization of appropriate precursors, such as phenylhydrazine and carboxylic acids, under dehydrating conditions.
Preparation of 3-(4-phenyl-1,2,5-oxadiazol-3-yl)oxypropylamine: This intermediate is formed by reacting 4-phenyl-1,2,5-oxadiazole with 3-chloropropanol in the presence of a base, followed by amination.
Final Coupling Reaction: The final step involves coupling 3-(4-phenyl-1,2,5-oxadiazol-3-yl)oxypropylamine with 2-chloro-4-nitroaniline under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products
Reduction: 2-chloro-4-amino-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the nitro and oxadiazole groups.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action for compounds like 2-chloro-4-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline typically involves interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the oxadiazole ring can enhance binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitroaniline: Lacks the oxadiazole and propylamine groups, making it less versatile.
4-phenyl-1,2,5-oxadiazole: Does not contain the nitroaniline moiety, limiting its biological activity.
3-(4-phenyl-1,2,5-oxadiazol-3-yl)oxypropylamine: Missing the nitro and chloro groups, which are crucial for certain reactions and activities.
Uniqueness
2-chloro-4-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}aniline is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both nitro and oxadiazole groups provides a balance of reactivity and stability, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15ClN4O4 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-[3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl]aniline |
InChI |
InChI=1S/C17H15ClN4O4/c18-14-11-13(22(23)24)7-8-15(14)19-9-4-10-25-17-16(20-26-21-17)12-5-2-1-3-6-12/h1-3,5-8,11,19H,4,9-10H2 |
InChI Key |
XAESSRGCYHQCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2OCCCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11556475.png)
![2-chloro-N-{2-[(2,4-dinitrophenyl)sulfanyl]phenyl}acetamide](/img/structure/B11556477.png)
![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B11556478.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11556490.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11556495.png)
![N,N'-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide)](/img/structure/B11556500.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11556506.png)

![2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11556528.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B11556530.png)
![4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11556531.png)

![N-({N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11556541.png)
